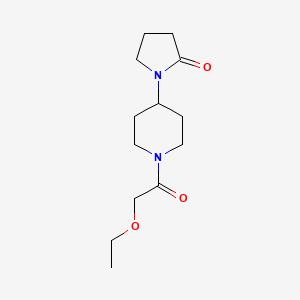

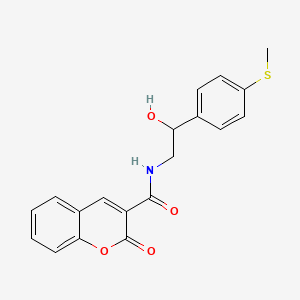

![molecular formula C22H24N2O4 B2872784 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide CAS No. 851403-81-1](/img/structure/B2872784.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide is a chemical compound that has garnered attention from the scientific community due to its potential for use in various fields of research. The compound is commonly referred to as DMXAA, and it has been the subject of numerous studies due to its unique properties and potential applications.

Scientific Research Applications

Neurotropic and Psychotropic Properties

Research into novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has shown that certain derivatives possess specific sedative effects and considerable anti-amnesic activity. These compounds demonstrate a combination of potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect, making them promising candidates for psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiviral Properties

A study on novel quinoxaline derivatives revealed that some of these compounds exhibit potent antiviral activity, particularly against HCMV, with low cytotoxicity and high selectivity indices. This suggests a potential application in antiviral drug development (Elzahabi, 2017).

Antirheumatic Drug Development

The metabolites of a specific quinoline derivative, which is under clinical evaluation as a new type of disease-modifying antirheumatic drug (DMARD), have been synthesized and analyzed for their pharmacological properties. One of the metabolites demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, indicating its potential application in antirheumatic drug development (Baba, Makino, Ohta, & Sohda, 1998).

Antioxidant Mechanisms

Research into the antioxidant mechanism of carnosic acid against food component oxidation identified oxidation products of the acid, proposing an antioxidant mechanism involving oxidative coupling reaction with peroxyl radicals. This research provides insight into the antioxidant properties that similar quinoline derivatives might possess (Masuda, Inaba, & Takeda, 2001).

properties

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-5-6-15(11-14(13)2)21(25)23-10-9-16-12-17-18(27-3)7-8-19(28-4)20(17)24-22(16)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDFKAPJSIMECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)

![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)

![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)